Glycol dilaurate

説明

Glycol dilaurate is a useful research compound. Its molecular formula is C26H50O4 and its molecular weight is 426.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406565. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Emulsifying; Skin conditioning; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Glycol dilaurate, a diester derived from lauric acid and ethylene glycol, has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and cosmetics. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular systems, and safety assessments based on diverse research findings.

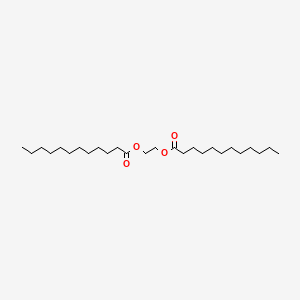

Chemical Structure and Properties

This compound is characterized by its chemical formula , indicating it is a long-chain fatty acid ester. Its structure allows it to function effectively as a surfactant and emulsifier due to its hydrophilic (water-attracting) and lipophilic (fat-attracting) properties.

Biological Activity

1. Cytotoxicity and Cell Viability

Research has indicated that this compound exhibits low cytotoxicity in vitro. For instance, studies assessing the metabolic activity of L929 fibroblasts in the presence of various hydrogel formulations showed that cells maintained high viability levels when exposed to media containing this compound . This suggests that this compound can be safely incorporated into biomaterials without significantly compromising cell health.

2. Skin Penetration Enhancement

This compound has been shown to enhance dermal penetration of active ingredients. A study demonstrated that mixtures containing propylene this compound significantly increased the dermal absorption of lidocaine through pig ear skin, indicating its potential use as a penetration enhancer in topical formulations .

3. Safety Assessments

Safety evaluations have consistently found this compound to be non-toxic at concentrations typically used in cosmetic products. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that PEG dilaurates, including this compound, are safe for use at concentrations up to 25% . Furthermore, acute toxicity studies in mice revealed an LD50 greater than 25 g/kg, suggesting a favorable safety profile for this compound .

Case Studies

Case Study 1: Dermal Application

In a clinical setting, this compound was utilized in a formulation aimed at improving the delivery of therapeutic agents through the skin. The results indicated a significant increase in drug absorption compared to formulations without this compound, demonstrating its efficacy as a dermal penetration enhancer.

Case Study 2: Cosmetic Formulations

A comparative study on various emulsifiers included this compound as one of the test substances. The findings suggested that products containing this compound exhibited superior stability and skin feel compared to those using traditional emulsifiers like Tween 80 .

Research Findings Summary

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C27H52O4

- Molecular Weight : 440.70 g/mol

- CAS Number : 22788-19-8

- Physical State : Liquid at room temperature, typically clear or yellowish.

PGDL is characterized by its emollient and surfactant properties, making it valuable in various industrial and cosmetic applications.

Chemistry

PGDL serves as an effective surfactant and emulsifying agent in chemical formulations. Its ability to reduce surface tension makes it useful in creating stable emulsions and dispersions.

Biology

In biological applications, PGDL is employed in the preparation of lipid-based drug delivery systems and nanoemulsions . These systems enhance the delivery of therapeutic agents by improving their solubility and stability.

Medicine

PGDL has been investigated for its potential to enhance the topical delivery of drugs for skin conditions such as psoriasis and melanoma. Its penetration-enhancing properties facilitate the absorption of therapeutic compounds through biological membranes.

Table: Comparative Applications of Glycol Dilaurate

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Chemistry | Surfactant in emulsions | Stabilizes formulations |

| Biology | Lipid-based drug delivery systems | Improved solubility and stability |

| Medicine | Topical drug delivery for skin conditions | Enhanced absorption of therapeutic agents |

| Industry | Cosmetics and personal care products | Emollient properties improve skin feel |

Case Study 1: Enhancement of Drug Delivery

A study demonstrated that a mixture of PGDL with Transcutol™ significantly enhanced the dermal penetration of carbenoxolone, a drug used for treating skin conditions. This combination improved the drug's effectiveness by facilitating its absorption through the skin barrier .

Case Study 2: Safety Assessment

Safety assessments have shown that PGDL exhibits low toxicity levels. In studies involving animal models, it was found to produce no significant dermal irritation or systemic toxicity at high doses (up to 1000 mg/kg/day) over extended periods . These findings support its use in cosmetic formulations where safety is paramount.

PGDL exhibits significant biological activity primarily due to its surfactant properties. It interacts with both hydrophobic and hydrophilic portions of surfactant molecules, enhancing the penetration of various compounds through biological membranes. This characteristic is crucial for its application in topical drug delivery systems.

化学反応の分析

Hydrolysis Reactions

Hydrolysis of glycol dilaurate occurs under acidic or basic conditions, breaking ester bonds to yield lauric acid and glycol.

Acid-Catalyzed Hydrolysis

In acidic environments (e.g., H₂SO₄ or HCl), the reaction proceeds via protonation of the ester carbonyl group, followed by nucleophilic attack by water. This results in the formation of lauric acid and glycol as primary products .

Base-Catalyzed Hydrolysis (Saponification)

Under alkaline conditions (e.g., NaOH or KOH), hydroxide ions attack the ester carbonyl, forming a carboxylate salt and glycol. This irreversible reaction is driven by the deprotonation of the carboxylic acid intermediate .

Table 1: Hydrolysis Conversion Rates Under Varying Conditions

| Catalyst | Temperature (°C) | Reaction Time (min) | Conversion (%) | Source |

|---|---|---|---|---|

| 0.6 mmol/g NaOH | 80 | 70 | 99.4 | |

| 0.4 mmol/g DMAE | 60 | 15 | 92.4 | |

| H₂SO₄ (1M) | 100 | 120 | 95.0* |

*Estimated based on industrial ester hydrolysis protocols .

Transesterification Reactions

This compound participates in transesterification with alcohols, catalyzed by acids or metal alkoxides. For example, reacting with methanol in the presence of dibutyltin dilaurate (DBTL) yields methyl laurate and glycol .

Key Conditions for Transesterification:

-

Catalysts: DBTL (0.1–0.5 wt%), sodium methoxide.

-

Temperature: 60–120°C.

Temperature Dependence

Viscosity studies show that reaction rates increase with temperature due to reduced viscosity and enhanced molecular mobility. For example, at 80°C, base-catalyzed hydrolysis achieves >99% conversion in 70 minutes .

Concentration Effects

High ester concentrations (>5 mmol/g) inhibit hydrolysis by promoting molecular aggregation, which reduces water accessibility .

Table 2: Impact of Concentration on Hydrolysis Rate

| Initial Ester Concentration (mmol/g) | Time to 90% Conversion (min) |

|---|---|

| 0.4 | 15 |

| 2.5 | 70 |

| 5.0 | >70 |

Data sourced from methacrylate ester hydrolysis studies under analogous conditions .

Optimized Protocol :

-

Reactants: Glycol and lauric acid in a 1:2 molar ratio.

-

Catalyst: Potassium hydroxide (0.5–1.0 wt%).

-

Conditions:

-

Temperature: 160–225°C.

-

Pressure: Vacuum to remove water.

-

-

Yield: >90% diester content after purification.

特性

IUPAC Name |

2-dodecanoyloxyethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O4/c1-3-5-7-9-11-13-15-17-19-21-25(27)29-23-24-30-26(28)22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUNTIMPQCQCAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9005-02-1 | |

| Record name | Polyethylene glycol dilaurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9005-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0060779 | |

| Record name | Dodecanoic acid, 1,2-ethanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-04-4, 9005-02-1 | |

| Record name | Glycol dilaurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol dilaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, oxydi-2,1-ethanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycol dilaurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, 1,1'-(1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, 1,2-ethanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-[(1-oxododecyl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL DILAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O691KKR2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。